molecular formula C10H15F3N2O3 B2954510 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid CAS No. 2378502-74-8

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid

Cat. No.: B2954510
CAS No.: 2378502-74-8
M. Wt: 268.236
InChI Key: XNMLQVLLLVOOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid typically involves the use of readily available starting materials and reagents. One common synthetic route includes the reaction of 2,6-diazaspiro[3.4]octane with ethanone under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, hydrazine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, as a sigma-1 receptor antagonist, it enhances the antinociceptive effect of morphine and can rescue morphine tolerance . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse effects .

Properties

IUPAC Name

1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLQVLLLVOOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.